![molecular formula C21H18N6O5S B2803293 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852049-21-9](/img/no-structure.png)
6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a methoxyphenyl group, a nitrophenyl group, a triazol ring, and a pyrimidine dione. These groups are common in many bioactive compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
The compound’s structure includes a triazole ring, which consists of three nitrogen atoms and two carbon atoms, with the nitrogen atoms in non-consecutive positions . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .科学的研究の応用
Synthesis and Chemical Reactions
The research on compounds structurally related to 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione primarily focuses on their synthesis and subsequent chemical reactions. These investigations pave the way for understanding the compound's reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis of Pyrimidine Derivatives : The synthesis of 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones showcases the cyclization of carbonyl thiosemicarbazides in a basic medium, leading to derivatives that can undergo alkylation and acetylation to produce methylsulfanyl and acetyl derivatives, respectively. This synthesis route provides insights into the compound's chemical behavior and potential for further functionalization (Mekuskiene & Vainilavicius, 2006).
Oxidation and Isomerism Studies : Research on the oxidation of thietane-containing heterocycles, including derivatives similar to the compound of interest, reveals the synthesis of 1-oxothietan-3-yl and 1,1-dioxothietan-3-yl derivatives. These findings contribute to our understanding of the compound's oxidation behavior and the role of substituents in determining the isomeric outcomes of such reactions (Meshcheryakova et al., 2014).
Heteroaromatic Systems with Bridgehead Nitrogen Atom : The conversion of phenyl-substituted derivatives into their acetyl, methylthio, and hydrazino counterparts, followed by cyclization to fused 1,2,4-triazoles, exemplifies the versatility of pyrimidine frameworks in synthesizing complex heteroaromatic systems. Such synthetic pathways highlight potential applications in developing novel heterocyclic compounds with unique properties (Golec, Scrowston, & Dunleavy, 1992).
Synthesis of Triazole Derivatives : The reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions to yield N’-(2-oxoindolin-3-ylidene)-derivatives underscores the chemical flexibility of triazole-containing compounds. This synthesis route could be explored for the development of compounds with potential biological activities (Kariuki et al., 2022).
Antimicrobial Activity of Heteroannulated Compounds : The formation of heteroannulated compounds containing chromenopyridopyrimidines and their evaluation for antimicrobial activity demonstrate the potential of pyrimidine derivatives in medicinal chemistry. Such studies are crucial for identifying new antimicrobial agents (Allehyani, 2022).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol, which is synthesized from 3-methoxyaniline, 4-nitrobenzaldehyde, and 4-chlorobenzyl chloride. The second intermediate is 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, which is synthesized from the first intermediate and ethyl acetoacetate. The final product is then synthesized by coupling the second intermediate with 2-chloro-4,6-diaminopyrimidine in the presence of a base.", "Starting Materials": [ "3-methoxyaniline", "4-nitrobenzaldehyde", "4-chlorobenzyl chloride", "ethyl acetoacetate", "2-chloro-4,6-diaminopyrimidine", "base" ], "Reaction": [ "Synthesis of 4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol:", "Step 1: React 3-methoxyaniline with 4-nitrobenzaldehyde in the presence of a base to form 4-(3-methoxyphenyl)-3-nitrophenylamine.", "Step 2: React 4-(3-methoxyphenyl)-3-nitrophenylamine with 4-chlorobenzyl chloride in the presence of a base to form 4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol.", "Synthesis of 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine:", "Step 1: React 4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole-3-thiol with ethyl acetoacetate in the presence of a base to form 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.", "Synthesis of 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione:", "Step 1: React 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 2-chloro-4,6-diaminopyrimidine in the presence of a base to form 6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione." ] } | |
CAS番号 |
852049-21-9 |
分子式 |
C21H18N6O5S |
分子量 |
466.47 |
IUPAC名 |
6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-4-2-3-16(11-17)26-18(9-14-10-19(28)23-20(29)22-14)24-25-21(26)33-12-13-5-7-15(8-6-13)27(30)31/h2-8,10-11H,9,12H2,1H3,(H2,22,23,28,29) |
InChIキー |
SJEDRTKYAUZSPM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



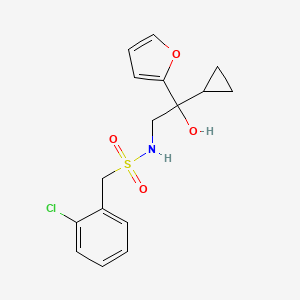
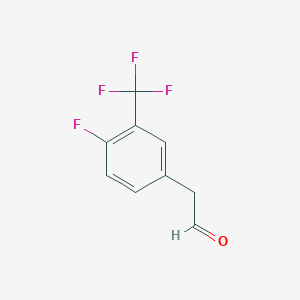
![1-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2803213.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2803216.png)
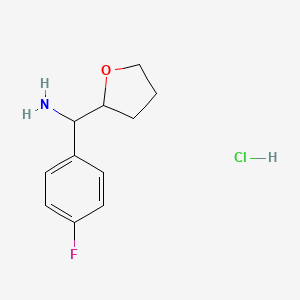
![3,6-dichloro-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2803219.png)
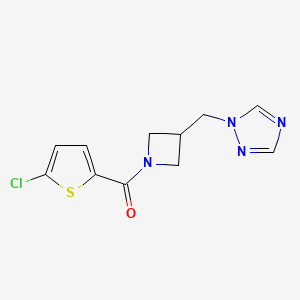
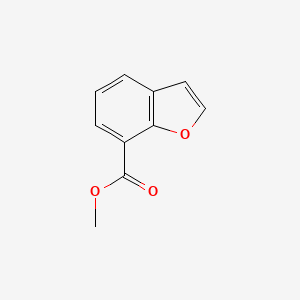
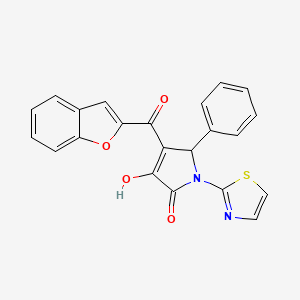
![4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2803226.png)
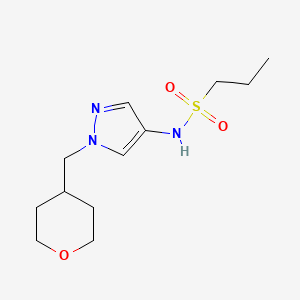
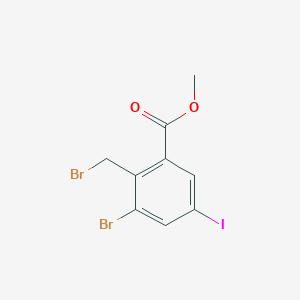
![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2803232.png)
